

A Comparative Guide to THR- β Agonists in MASH: Resmetirom vs. VK2809

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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The landscape of treating metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is rapidly evolving with the advent of targeted therapies. Among the most promising are the thyroid hormone receptor-beta (THR- β) selective agonists, which have demonstrated significant efficacy in resolving steatohepatitis and improving fibrosis. This guide provides a detailed comparison of two leading THR- β agonists: Resmetirom (MGL-3196), recently approved by the FDA, and the investigational compound VK2809.

Mechanism of Action: Selective Activation of Hepatic THR- β

Both Resmetirom and VK2809 are orally administered, small-molecule, liver-directed drugs that selectively activate the thyroid hormone receptor-beta (THR- β).^{[1][2]} THR- β is the predominant form of the receptor in the liver, and its activation plays a crucial role in regulating lipid metabolism.^{[1][2]} In MASH, impaired THR- β signaling contributes to the accumulation of fat in the liver (steatosis), inflammation, and subsequent fibrosis.^[3]

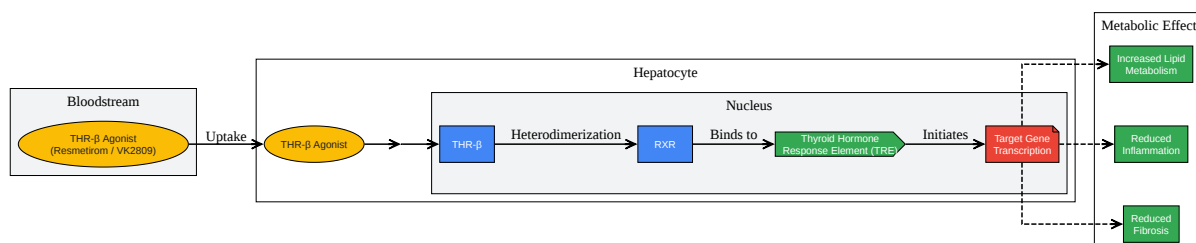
By selectively targeting THR- β , these agonists mimic the effects of thyroid hormone in the liver, leading to:

- Increased fatty acid breakdown and clearance of hepatic lipids.^[2]

- Reduced production of new fats (de novo lipogenesis).
- Improved lipoprotein profiles, including reductions in LDL-cholesterol and triglycerides.[2]
- Anti-inflammatory effects within the liver.[2]
- Potential reduction in liver fibrosis.[2]

A key advantage of their selectivity is the minimization of adverse effects associated with the activation of the THR-alpha (THR- α) receptor, which is more prevalent in the heart and bone.[1]

Signaling Pathway of THR- β Agonists in Hepatocytes



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Caption: THR- β Agonist Signaling Pathway in Liver Cells.

Efficacy Comparison: Resmetirom vs. VK2809 in MASH Clinical Trials

Both Resmetirom and VK2809 have demonstrated significant efficacy in Phase 2 and Phase 3 clinical trials for MASH. The following tables summarize key findings from the MAESTRO-NASH trial (Resmetirom) and the VOYAGE trial (VK2809).

MASH Resolution with No Worsening of Fibrosis

| Compound | Trial | Dose | MASH Resolution (%) | Placebo (%) |
|------------|-----------------|----------------|---------------------|-------------|
| Resmetirom | MAESTRO-NASH[4] | 80 mg | 26 | 10 |
| 100 mg | 30 | 10 | | |
| VK2809 | VOYAGE[5] | Multiple Doses | 69 | 29 |

Fibrosis Improvement by ≥ 1 Stage with No Worsening of MASH

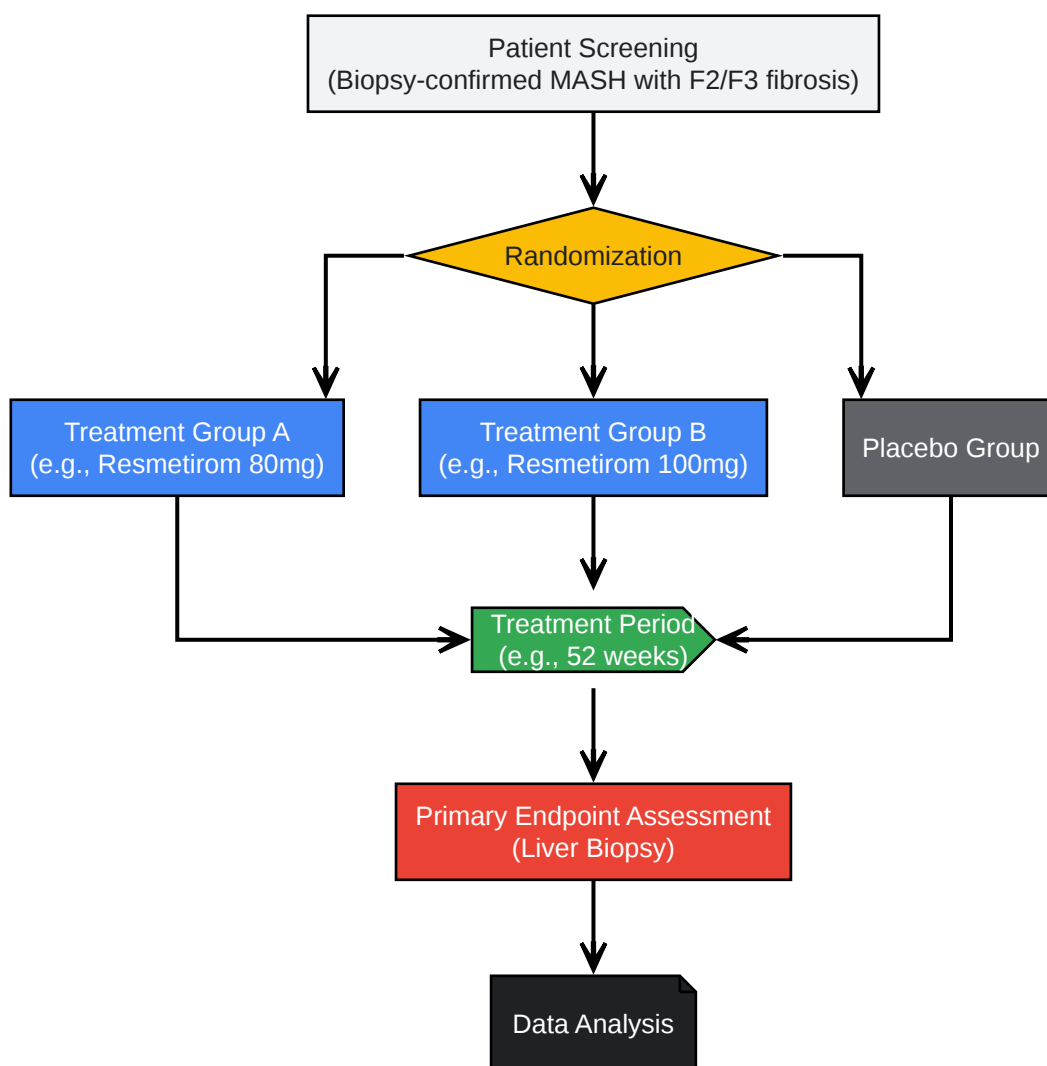
| Compound | Trial | Dose | Fibrosis Improvement (%) | Placebo (%) |
|------------|-----------------|----------------|--------------------------|-------------|
| Resmetirom | MAESTRO-NASH[4] | 80 mg | 24 | 14 |
| 100 mg | 26 | 14 | | |
| VK2809 | VOYAGE[5] | Multiple Doses | 51 | 34 |

Reduction in Liver Fat Content (as measured by MRI-PDFF)

| Compound | Trial | Dose | Mean Relative Reduction in Liver Fat (%) | Placebo (%) |
|------------|--------------|-------------------------|--|-------------|
| Resmetirom | MAESTRO-NASH | 100 mg | - | - |
| VK2809 | VOYAGE[6][7] | 10 mg (every other day) | 56.7 | 5.4 |

Experimental Protocols: A Look at Pivotal Clinical Trial Design

The efficacy of both Resmetirom and VK2809 was evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials. The general workflow for these pivotal studies is outlined below.



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Caption: Generalized Workflow of a Pivotal MASH Clinical Trial.

Key Elements of the MAESTRO-NASH and VOYAGE Trial Protocols:

- Patient Population: Both trials enrolled patients with biopsy-confirmed MASH and liver fibrosis stages F2 or F3.[6][8]
- Intervention: Patients were randomized to receive either a specific dose of the investigational drug (Resmetirom or VK2809) or a placebo, administered orally once daily or every other day.[4][6]

- Primary Endpoints: The primary efficacy endpoints were typically assessed at 52 weeks and included:
 - Resolution of MASH with no worsening of liver fibrosis.
 - Improvement in liver fibrosis by at least one stage with no worsening of MASH activity score.[4]
- Key Secondary Endpoints: These often included the change from baseline in liver fat content as measured by MRI-Proton Density Fat Fraction (MRI-PDFF) and changes in various lipid parameters.[8]
- Safety and Tolerability: A comprehensive assessment of adverse events was conducted throughout the trials.[6][9]

Conclusion

Both Resmetirom and VK2809 have shown remarkable efficacy in treating MASH by targeting the underlying metabolic dysfunction in the liver through the selective activation of THR- β . While Resmetirom has the advantage of being the first to market, the data from the VOYAGE trial suggest that VK2809 may offer competitive, if not superior, efficacy in terms of MASH resolution and fibrosis improvement. The favorable safety profiles of both compounds, particularly the lack of significant off-target effects, make them valuable additions to the therapeutic arsenal against this progressive liver disease. Further long-term data will be crucial to fully understand the durability of their effects and their impact on clinical outcomes.

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- To cite this document: BenchChem. [A Comparative Guide to THR- β Agonists in MASH: Resmetirom vs. VK2809]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611328#th34-vs-competitor-compound-efficacy-comparison]

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